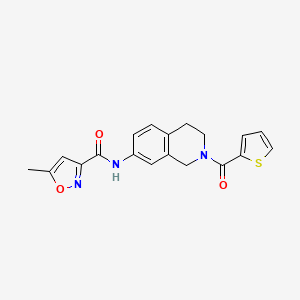

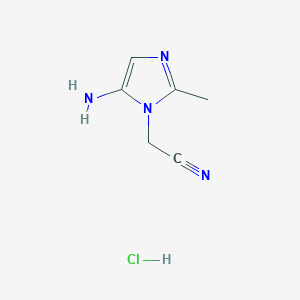

![molecular formula C22H19N3O6 B2526793 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8](/img/structure/B2526793.png)

1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

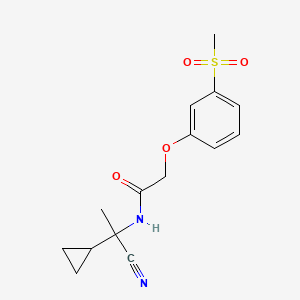

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a propanoic acid group attached to it. The fluoren-9-ylmethoxy)carbonyl]amino group is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring and the fluorenylmethoxy group would contribute to the aromaticity of the compound. The propanoic acid group would make the compound polar and could form hydrogen bonds .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The propanoic acid group could react with bases to form salts, and the carbonyl group could undergo reduction reactions. The fluorenylmethoxy group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. The presence of the propanoic acid group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用

Chemical Synthesis and Material Science Applications

Tandem Radical Decarboxylation-Oxidation of Amino Acids : A method for the synthesis of 2-substituted pyrrolidines from alpha-amino acids showcases the potential of using amino acid derivatives for generating N-acyliminium ions, which could be trapped by nucleophiles. This methodology has been applied to synthesize omega-amino aldehydes, aminopyrrolidine, and azasugar analogues, highlighting its versatility in chemical synthesis (Boto, Hernandez, & Suarez, 2000).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues : The preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and their incorporation into oligomers demonstrates the compound's role in the synthesis of complex molecular structures, potentially useful in material science and drug delivery systems (Travis Q. Gregar & J. Gervay-Hague, 2004).

Biological and Medicinal Chemistry Applications

Antitumor Activity and Selective Inhibitors Synthesis : Research into the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives as antifolate inhibitors of purine biosynthesis indicates the potential for developing novel treatments targeting specific cellular entry points. These compounds have shown potent antitumor activity, emphasizing the importance of pyrimidine derivatives in medicinal chemistry (Lei Wang et al., 2010).

HIV-1 Protease Inhibitors Development : The introduction of pyrimidine bases into P2 ligands for HIV-1 protease inhibitors has demonstrated enhanced potency and antiviral activity, including against drug-resistant HIV-1 variants. This suggests the compound's utility in developing more effective treatments for HIV (Mei Zhu et al., 2019).

Antioxidant Activity Studies : Investigations into the antioxidant activities of heterocyclic pyrimidinium betaines have explored the effects of various parameters on their efficacy. This research underlines the potential of pyrimidine derivatives in the development of antioxidant agents, which could have applications in pharmacology and nutraceuticals (F. Malki, A. Alouache, & S. Krimat, 2022).

特性

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWVYOFMHWDMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

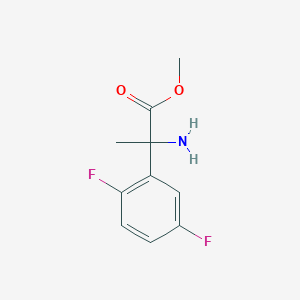

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)

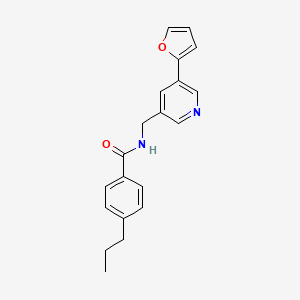

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)

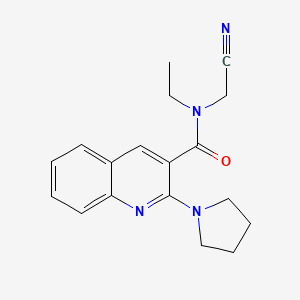

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)